molecular formula C14H23Cl2N3 B12929533 (R)-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride

(R)-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride

Cat. No.: B12929533
M. Wt: 304.3 g/mol
InChI Key: FIPDEOWWUZIXCO-NVJADKKVSA-N
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Description

“(R)-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride” is a chiral naphthyridine derivative featuring a pyrrolidine-ethyl substituent at the 7-position of the tetrahydro-1,8-naphthyridine core. Its synthesis involves a multi-step process starting from tert-butyl (R)-3-(2-(8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidine-1-carboxylate, which undergoes acidic deprotection (7.4 M HCl, 100°C) to yield the free base, followed by dihydrochloride salt formation . The compound is characterized by high enantiomeric excess (99% ee) and specific optical rotation ([α]D²⁰ = −4, c = 10.0 mg/mL) . Analytical validation via chiral HPLC and ¹H NMR confirms its stereochemical integrity, though racemization may occur under prolonged acidic conditions .

Properties

Molecular Formula

C14H23Cl2N3

Molecular Weight

304.3 g/mol

IUPAC Name

7-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,2,3,4-tetrahydro-1,8-naphthyridine;dihydrochloride

InChI

InChI=1S/C14H21N3.2ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;;/h4,6,11,15H,1-3,5,7-10H2,(H,16,17);2*1H/t11-;;/m1../s1

InChI Key

FIPDEOWWUZIXCO-NVJADKKVSA-N

Isomeric SMILES

C1CC2=C(NC1)N=C(C=C2)CC[C@@H]3CCNC3.Cl.Cl

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCC3CCNC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the Pyrrolidine Ring to the Naphthyridine Core: This step often involves nucleophilic substitution or addition reactions.

    Final Purification and Conversion to Dihydrochloride Salt: The final product is purified using techniques such as recrystallization or chromatography and then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (R)-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride may exhibit antidepressant properties. Studies have shown that naphthyridine derivatives can modulate neurotransmitter systems involved in mood regulation. For instance, the compound's interaction with serotonin receptors suggests a mechanism for alleviating depressive symptoms .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. Its ability to inhibit oxidative stress and promote neuronal survival has been noted in various studies. The compound's structure allows it to cross the blood-brain barrier effectively, making it a candidate for further research in treating conditions like Alzheimer's disease .

Anticancer Properties

There is emerging evidence that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways . This aspect warrants further investigation to elucidate its full potential as an anticancer agent.

Synthetic Routes

The synthesis of this compound involves several steps including the formation of the naphthyridine core followed by the introduction of the pyrrolidine moiety. Various synthetic methodologies have been documented that optimize yield and purity .

Characterization Techniques

Characterization of the synthesized compound typically employs techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These methods ensure the compound's identity and purity are confirmed before proceeding with biological testing .

Case Study: Antidepressant Efficacy

In a controlled study involving animal models of depression, this compound demonstrated significant reduction in depressive-like behaviors compared to control groups. The study highlighted its potential as a fast-acting antidepressant alternative .

Case Study: Neuroprotection in Alzheimer's Models

A recent study evaluated the neuroprotective effects of the compound in transgenic mouse models of Alzheimer's disease. Results indicated that administration led to decreased amyloid plaque formation and improved cognitive function as measured by behavioral tests .

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines showed that this compound induced cell cycle arrest and apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers .

Mechanism of Action

The mechanism of action of ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

The structural and functional analogues of this compound include derivatives with variations in the heterocyclic substituent (e.g., azetidine, piperidine) or alkyl chain length. Below is a systematic comparison:

Key Observations :

  • Yield : The target compound (R)-23 exhibits superior yield (92%) compared to azetidine derivative 27 (63%), likely due to optimized deprotection and purification steps .
  • Stereochemical Stability: Racemization is noted for (R)-23 under acidic conditions, whereas azetidine/piperidine analogues (e.g., 25, 27) lack reported stereochemical instability, suggesting greater robustness .
  • Synthetic Complexity : Piperidine derivative 20 requires additional steps for tert-butyl (R)-3-formylpiperidine-1-carboxylate preparation, increasing synthetic burden .
Physicochemical Properties
Property (R)-23 Dihydrochloride 27 (Free Base) 20 (Free Base)
Solubility High (dihydrochloride salt) Moderate (free base) Moderate (free base)
Thermal Stability Stable up to 100°C Stable under reflux conditions Stable under reflux conditions
Chiral Purity 99% ee (HPLC-confirmed) N/A N/A

Key Observations :

  • Solubility : The dihydrochloride form of (R)-23 enhances aqueous solubility, critical for pharmacological applications, whereas analogues like 27 and 20 are isolated as free bases with lower solubility .
  • Thermal Stability : All compounds tolerate high-temperature deprotection steps (100°C), indicating robustness .
Functional and Pharmacological Implications
  • Pyrrolidine vs. Azetidine (4-membered ring): Increased ring strain may improve rigidity but reduce metabolic stability . Piperidine (6-membered ring): Larger size could alter pharmacokinetics (e.g., blood-brain barrier penetration) .
  • Alkyl Chain Length :

    • The ethyl linker in (R)-23 and 20 may optimize steric interactions compared to the propyl chain in 27, which could hinder binding to compact active sites .

Biological Activity

(R)-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its tetrahydronaphthyridine core, which is known for its diverse biological activities. The presence of the pyrrolidine moiety contributes to its interaction with various biological targets.

The biological activity of this compound is primarily linked to its ability to interact with neurotransmitter systems and other molecular targets. Research indicates that it may act as an inhibitor or modulator in several pathways:

  • Neurotransmitter Modulation : The compound has shown potential in influencing dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against certain strains of bacteria, potentially through disruption of bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationInhibition of dopamine uptake
AntibacterialActive against Streptococcus pneumoniae
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Neurotransmitter Interaction :
    A study conducted by researchers highlighted the compound's ability to inhibit dopamine reuptake in vitro. This suggests a potential application in treating disorders such as depression and ADHD. The study utilized various assays to measure the binding affinity and inhibition constants.
  • Antimicrobial Efficacy :
    In a recent investigation, this compound was evaluated against a panel of bacterial strains. Results indicated significant activity against S. pneumoniae, with an MIC (Minimum Inhibitory Concentration) value demonstrating its potential as an antibacterial agent .
  • Cytotoxic Effects on Cancer Cells :
    Another study assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it induced apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent .

Research Findings

Recent literature emphasizes the importance of stereochemistry in the biological activity of naphthyridine derivatives. The (R)-enantiomer has been shown to possess superior activity compared to its (S)-counterpart in several assays related to neurotransmitter modulation and antimicrobial efficacy .

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